molecular formula C18H15BrN2O2 B3529583 N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide

N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide

Cat. No. B3529583
M. Wt: 371.2 g/mol
InChI Key: GAPBDUIQFOYPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BAY 11-7082 is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cell survival.

Mechanism of Action

N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 is a small molecule inhibitor of the NF-κB pathway, which is a key regulator of inflammation, immune response, and cell survival. The NF-κB pathway is activated by various stimuli, including cytokines, growth factors, and pathogens, and it plays a crucial role in the pathogenesis of various diseases. N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 inhibits the NF-κB pathway by blocking the activity of the inhibitor of kappa B kinase (IKK), which is a key upstream regulator of the pathway. By inhibiting IKK, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 prevents the activation and nuclear translocation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and chemokines and the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory cells, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which leads to the downregulation of inflammation. In neurons, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 protects against oxidative stress and inflammation, which are key factors in the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has several advantages for lab experiments, including its high potency, specificity, and selectivity for the NF-κB pathway. N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been extensively studied in various cell types and animal models, and it has been shown to have a high therapeutic potential in various diseases. However, there are also some limitations to the use of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 in lab experiments, including its potential toxicity and off-target effects. Careful control of dosage and administration is required to minimize these effects and ensure the safety and efficacy of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 in lab experiments.

Future Directions

There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 in different diseases and to identify potential biomarkers for patient selection and response prediction. In addition, the development of novel derivatives and analogs of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 may lead to the discovery of more potent and selective inhibitors of the NF-κB pathway. Overall, the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has the potential to provide new insights into the pathogenesis and treatment of various diseases and to improve the health and well-being of patients worldwide.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway, which is often overactive in cancer cells. In inflammation, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders, N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide 11-7082 has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these disorders.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-12-15(19)9-10-17(20-12)21-18(22)11-23-16-8-4-6-13-5-2-3-7-14(13)16/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPBDUIQFOYPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)COC2=CC=CC3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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